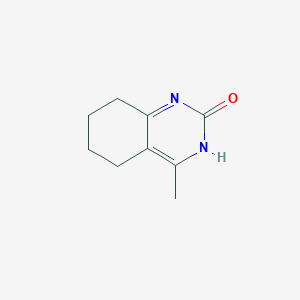

4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol

Description

Significance of Quinazolinone and Tetrahydroquinazoline (B156257) Scaffolds in Modern Chemical Biology and Medicinal Chemistry

Quinazoline (B50416) and quinazolinone scaffolds are bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. researchgate.net These core structures are of considerable interest due to their presence in a wide array of biologically active molecules, including natural alkaloids isolated from plants and microorganisms. mdpi.com The versatility of the quinazoline ring system allows for extensive functionalization, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net

In medicinal chemistry, these scaffolds are recognized for their therapeutic potential across various disease areas. nih.govresearchgate.net Derivatives have been reported to exhibit activities such as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. mdpi.comnih.govresearchgate.net The stability of the quinazolinone ring to oxidation, reduction, and hydrolysis reactions makes it a robust pharmacophore for drug design. researchgate.net The ease of synthetic accessibility and the potential for structural modifications further enhance their appeal to medicinal chemists. nih.govresearchgate.net The tetrahydroquinazoline scaffold, a reduced form of quinazoline, also holds significant importance, with derivatives being investigated for various therapeutic applications.

The broad utility of these scaffolds is evident in the number of marketed drugs and clinical candidates that incorporate the quinazoline or quinazolinone moiety. nih.gov This widespread application underscores the importance of continued research into novel derivatives and their potential biological activities.

Unique Structural Attributes of 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol and its Academic Research Significance

This compound is a derivative of the tetrahydroquinazoline family. Its structure is characterized by a quinazoline core where the pyrimidine ring is partially saturated, a methyl group at position 4, and a hydroxyl group at position 2, leading to the "-ol" suffix, indicating its enol tautomeric form. This specific arrangement of functional groups on the tetrahydroquinazoline scaffold imparts distinct chemical properties and potential for biological interactions.

The academic research significance of this compound and its close analogues, such as 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol, lies in their utility as intermediates in organic synthesis for the creation of more complex, biologically active molecules. musechem.com The presence of the hydroxyl group offers a reactive site for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). The methyl group can influence the compound's steric and electronic properties, which in turn can affect its binding to biological targets.

Below is a table summarizing the key structural features of this compound:

| Feature | Description |

| Core Scaffold | Tetrahydroquinazoline |

| Substituent at C4 | Methyl group (-CH3) |

| Substituent at C2 | Hydroxyl group (-OH) |

| Saturation | The pyrimidine ring is partially saturated (5,6,7,8-tetrahydro). |

Overview of Current Scholarly Literature on this compound and its Related Analogues

The scholarly literature on this compound itself is specific and often embedded within broader studies on quinazoline and quinazolinone derivatives. Research on related analogues provides valuable insights into the potential applications and synthetic strategies for this class of compounds.

Studies on quinazolinone analogues have explored their potential as anticonvulsant agents, with research indicating that the substitution pattern at positions 2 and 3 of the quinazolinone ring is crucial for central nervous system activity. researchgate.net The synthesis of various tetrahydroquinazoline derivatives has been a subject of interest, with researchers developing novel methods for their preparation. For instance, the synthesis of N4-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-di-amine was identified as a novel inhibitor of human topoisomerase IIα. acs.org

Furthermore, the synthesis and biological evaluation of a wide range of quinazoline and quinazolinone analogues are frequently reported, highlighting their broad therapeutic potential. dntb.gov.ua These studies often involve the preparation of a library of related compounds to investigate the impact of different substituents on biological activity. While direct and extensive research on this compound is not widely available in isolation, the existing literature on its core scaffold and related structures suggests a promising area for future investigation in medicinal chemistry.

A summary of research areas for related analogues is presented in the table below:

| Research Area | Focus |

| Anticonvulsant Activity | Investigation of quinazolinone derivatives for CNS applications. researchgate.net |

| Anticancer Research | Design and synthesis of quinazoline derivatives as enzyme inhibitors (e.g., topoisomerase). acs.org |

| Synthetic Methodologies | Development of novel and efficient routes to synthesize quinazoline and tetrahydroquinazoline scaffolds. researchgate.net |

| Antimicrobial Activity | Evaluation of quinazolinone analogues against various microbial strains. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5,6,7,8-tetrahydro-3H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-5H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWKGXYIVNLNHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276942 | |

| Record name | 4-methyl-5,6,7,8-tetrahydro-2-quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88267-97-4 | |

| Record name | NSC57 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-5,6,7,8-tetrahydro-2-quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 5,6,7,8 Tetrahydro 2 Quinazolinol and Its Research Analogues

General Synthetic Strategies for Tetrahydroquinazoline (B156257) and Quinazolinol Cores

The construction of the foundational tetrahydroquinazoline and quinazolinol ring systems is achieved through several robust synthetic approaches. These methods offer versatility in introducing various substituents and functional groups, enabling the creation of extensive compound libraries for research and drug discovery.

Cyclization Reactions Utilizing Anthranilic Acid Derivatives

A classical and widely employed method for the synthesis of quinazolinone cores involves the use of anthranilic acid and its derivatives. nih.govresearchgate.net This approach typically begins with the acylation of anthranilic acid, followed by cyclization with an appropriate nitrogen source. scispace.com For instance, the fusion of anthranilic acid with urea (B33335) at elevated temperatures can yield 1,2,3,4-tetrahydro-2,4-dioxoquinazoline. nih.gov

A common variant involves a two-step process where anthranilic acid is first condensed with an acyl chloride and then dehydrated, often with acetic anhydride, to form a benzoxazinone (B8607429) intermediate. This reactive intermediate is subsequently treated with an amine or ammonia (B1221849) source to furnish the desired quinazolinone derivative. scispace.com This strategy's adaptability allows for the synthesis of a wide array of substituted quinazolinones by varying the acyl chloride and the amine component.

Multi-Component Reaction (MCR) Approaches for Scaffold Construction

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in modern organic synthesis for building complex molecular architectures like tetrahydroquinazolines in a single step. openmedicinalchemistryjournal.com These reactions offer advantages in terms of atom economy, reduced reaction times, and operational simplicity.

One prominent MCR for synthesizing tetrahydroquinazolinone derivatives is the Biginelli reaction. openmedicinalchemistryjournal.com This reaction typically involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound (such as dimedone), and urea or thiourea. openmedicinalchemistryjournal.com The use of various catalysts, including ionic liquids or silica (B1680970) sulfuric acid, can facilitate this transformation, leading to the formation of quinazoline-2,5-diones. openmedicinalchemistryjournal.com The versatility of the Biginelli reaction and other MCRs allows for the generation of structurally diverse tetrahydroquinazoline libraries by simply varying the starting components.

Transition Metal-Catalyzed Synthetic Protocols

In recent years, transition metal-catalyzed reactions have become indispensable for the synthesis of quinazolines and their derivatives, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. rsc.org Catalysts based on copper, palladium, iron, and ruthenium have been successfully employed.

For example, copper-catalyzed tandem reactions have been developed for the synthesis of functionalized quinazolines from starting materials like 1-(2-bromophenyl)-methanamines and amidines. rsc.org Similarly, iron-catalyzed cascade reactions of 2-aminobenzyl alcohols with benzylamines under aerobic conditions can produce C-2 substituted quinazolines in good to excellent yields. rsc.org These methods often proceed through C-H activation and annulation pathways, providing efficient routes to complex quinazoline (B50416) structures.

| Catalyst System | Starting Materials | Product Type | Key Features |

| Copper (e.g., CuI) | 1-(2-bromophenyl)-methanamines, Amidines | Functionalized Quinazolines | Tandem reaction, good yields for diverse substrates. rsc.org |

| Iron (e.g., FeBr2) | 2-Aminobenzyl alcohols, Benzylamines | C-2 Substituted Quinazolines | Aerobic oxidative conditions, cascade reaction. rsc.org |

| Ruthenium (e.g., Ru(II) complex) | 2-Aminobenzonitriles, Alcohols | Quinazolinones | Tandem synthesis, uses alcohol-water system. |

| Palladium (e.g., Pd(PPh3)4) | Aryl halides, Amines | Aryl-substituted Quinazolines | Cross-coupling reactions, high efficiency. |

Microwave-Assisted and One-Pot Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds, including quinazolines, by dramatically reducing reaction times and often improving yields. nih.gov This technology is frequently combined with one-pot procedures to enhance synthetic efficiency further.

The microwave-assisted Biginelli reaction, for instance, allows for the rapid, solvent-free synthesis of octahydroquinazolinone derivatives from an aldehyde, dimedone, and urea/thiourea. nih.gov Similarly, the condensation of 2-aminobenzonitriles with orthoesters and amines can be efficiently carried out under microwave irradiation to produce 4-aminoquinazolines. nih.gov These methods are valued for their speed, efficiency, and alignment with the principles of green chemistry.

Targeted Synthesis of 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol

While general methods provide access to the broader quinazoline family, the synthesis of a specific, less common derivative like this compound requires a tailored approach. A plausible and efficient pathway can be designed based on established cyclocondensation strategies utilizing readily available precursors.

Precursor Selection and Reaction Pathway Design

A logical synthetic route to this compound involves the cyclocondensation of a key intermediate, a β-enaminonitrile, with urea. This strategy builds the pyrimidine (B1678525) ring onto a pre-formed, substituted cyclohexene (B86901) core.

The proposed multi-step synthesis is as follows:

Synthesis of the α-Cyano Ketone: The synthesis would commence with a substituted cyclohexanone. For the target molecule, 2-methylcyclohexanone (B44802) serves as the ideal starting material. This ketone can be reacted with a suitable cyanating agent, such as diethyl cyanophosphonate, or undergo formylation followed by reaction with hydroxylamine (B1172632) to introduce the nitrile group at the adjacent carbon, yielding 4-methyl-2-oxocyclohexanecarbonitrile .

Formation of the β-Enaminonitrile: The resulting α-cyano ketone is then converted into a β-enaminonitrile. This is typically achieved through a reaction with an ammonia source, such as ammonium (B1175870) acetate (B1210297), which facilitates the condensation of the amine with the ketone and subsequent dehydration to form the enamine. The product of this step would be 2-amino-4-methylcyclohex-1-enecarbonitrile . This intermediate contains the necessary arrangement of functional groups for the subsequent cyclization.

Cyclocondensation with Urea: The final and key step is the cyclocondensation of the β-enaminonitrile with urea. By heating these two components, typically in a high-boiling solvent like ethanol (B145695) or in the absence of a solvent (fusion), the pyrimidine ring is formed. The reaction proceeds through the nucleophilic attack of the enamine nitrogen onto one of the carbonyl carbons of urea, followed by an intramolecular cyclization and elimination of ammonia, to yield the target compound, This compound .

This proposed pathway offers a convergent and flexible approach to the target molecule, utilizing well-established chemical transformations and readily accessible starting materials.

Optimization of Reaction Parameters (e.g., Solvent Systems, Temperature Profiles, Catalytic Systems)

The efficiency and yield of synthetic routes leading to quinazoline and tetrahydroquinazoline structures are highly dependent on the careful optimization of reaction parameters. Key factors that are commonly adjusted include the choice of catalyst, solvent, reaction temperature, and reactant stoichiometry.

Catalytic Systems: The synthesis of quinazoline scaffolds can be influenced by various catalysts. For instance, in the synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone (B1585202) and formamide (B127407), the use of a Lewis acid catalyst like BF3-Et2O was found to be optimal. journalirjpac.com The molar ratio of the starting material to the catalyst was a critical parameter, with a 1:0.5 ratio of 2-aminoacetophenone to BF3-Et2O providing the highest yield. journalirjpac.com Other catalytic systems employed in quinazolinone synthesis include acid catalysts like pyridinium (B92312) p-toluene sulfonate (PPTS) and base catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) and 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov Metal-catalyzed approaches, utilizing copper or iron salts, have also been developed for the synthesis of various quinazoline derivatives. nih.gov

Solvent Systems and Temperature Profiles: The selection of an appropriate solvent and temperature profile is crucial for reaction success. In the synthesis of a series of 5,6,7,8-tetrahydroquinazolines, pyridine (B92270) was used as the solvent, with the reaction mixture heated to 100 °C for 24 hours to achieve excellent yields. nih.gov For other quinazoline syntheses, solvents like tetrahydrofuran (B95107) (THF) at 70°C have been employed. nih.gov Microwave-assisted synthesis has also emerged as a technique to accelerate reactions, often in conjunction with specific solvents under controlled temperature conditions. ijprajournal.com For example, the reaction of 2-amino benzamides with DMSO under microwave irradiation at elevated temperatures furnished quinazolinone products within 2 hours. nih.gov

Stoichiometry and Reaction Time: The ratio of reactants and the duration of the reaction are fundamental parameters to optimize. In the aforementioned synthesis of 4-methylquinazoline, a weight ratio of 1:52 for 2-aminoacetophenone to formamide and a reaction time of 6 hours at 150°C resulted in a maximized yield of 86%. journalirjpac.com Similarly, in the synthesis of 4,6-dihydroxy-2-methyl pyrimidine, a related heterocyclic compound, optimization via the Taguchi experimental design method identified an optimal molar ratio of reactants (DEM/Ace·HCl molar ratio of 1.4) and a reaction time of 180 minutes as key for achieving a high yield of 88.5%. researchgate.net

Table 1: Examples of Optimized Reaction Parameters for Quinazoline Synthesis

| Product Type | Reactants | Catalyst/Conditions | Solvent | Temperature/Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Methylquinazoline | 2-Aminoacetophenone, Formamide | BF3-Et2O | - | 150°C / 6 h | 86% | journalirjpac.com |

| 5,6,7,8-Tetrahydroquinazolines | α-Aminoamidine acetates, Diarylidencyclohexanone | - | Pyridine | 100°C / 24 h | 50-65% | nih.gov |

| N-substituted Quinazolinones | N-substituted 2-aminobenzamide, N-formyl imide | Pyridinium p-toluene sulfonate (PPTS) | THF | 70°C / 8-24 h | 71-97% | nih.gov |

| 4,6-dihydroxy-2-methyl pyrimidine | Diethyl malonate, Acetamidine hydrochloride | Sodium methoxide | - | - / 180 min | 88.5% | researchgate.net |

Strategies for Structural Diversification and Derivatization of this compound

Structural diversification of the this compound core is essential for exploring its structure-activity relationships. Modifications can be targeted at several key positions on the molecule.

The 2-position of the quinazoline ring is a common site for introducing a wide range of functional groups, significantly altering the compound's properties.

Thiol Modifications: The hydroxyl group at the 2-position of the parent quinazolinol can be replaced with a thiol group to yield compounds like 4-Methyl-5,6,7,8-tetrahydro-quinazoline-2-thiol. scbt.com This is a well-established modification for this class of heterocycles.

Amine Modifications: The introduction of amino groups at the C2-position is a prevalent strategy. For example, reactions of bis-benzylidene cyclohexanones with guanidine (B92328) hydrochloride can lead to the formation of 5,6,7,8-tetrahydroquinazolin-2-ylamines. nih.gov More complex amine-containing moieties can also be installed, opening pathways for further functionalization.

Other Modifications: The versatility of the 2-position allows for the introduction of various other substituents. Triazole rings can be fused to the quinazoline system, as seen in the synthesis of 5,6,7,8-Tetrahydro- journalirjpac.comnih.govijprajournal.comtriazolo[5,1-b]quinazolin-9(4H)-one, which involves a reaction that functionalizes the N1 and C2 positions. researchgate.net

The saturated carbocyclic portion of the molecule offers opportunities for substitution, which can influence the compound's spatial arrangement and receptor interactions. Research on related quinazolinone structures has shown that substitutions at the C-8 position can lead to new interactions with biological targets. researchgate.net For instance, the reaction of α-aminoamidines with bis-benzylidene cyclohexanones results in 5,6,7,8-tetrahydroquinazolines bearing arylidene groups at the 8-position. nih.gov These modifications demonstrate that the tetrahydrocyclohexene ring is amenable to the introduction of bulky substituents.

Modifying the nitrogen atoms within the quinazoline core or other positions on the heterocyclic ring system provides another avenue for creating analogues.

N-Substitutions: The nitrogen atoms at positions 1 and 3 are key targets for derivatization. For example, 3-amino-5,6,7,8-tetrahydro-2-(...)-4(3H)-quinazolinone features an amino group at the N-3 position, highlighting the feasibility of such modifications. ncats.io General synthetic methods for quinazolinones often accommodate N-substituted 2-aminobenzamides, leading to a variety of N-aryl and N-aliphatic substitutions in the final products. nih.gov

Other Ring Positions: While the 2, 4, and methyl positions are primary sites for modification, other positions on the quinazoline ring can also be functionalized. Studies on quinazolin-4-ones have explored the introduction of nitro- and diol-substituents at the C-8 position to improve biological affinity and selectivity. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Methyl 5,6,7,8 Tetrahydro 2 Quinazolinol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, the precise connectivity and spatial relationships of atoms within the 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol scaffold can be determined.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical this compound derivative, the spectrum would exhibit distinct signals for the methyl group, the four methylene (B1212753) groups of the tetrahydrocyclohexene ring, and any protons on the pyrimidine (B1678525) ring or attached to heteroatoms (OH, NH). The protons of the methylene groups at positions 5, 6, 7, and 8 typically appear as complex multiplets in the aliphatic region (approx. 1.7-2.9 ppm). The methyl group at position 4 would present as a sharp singlet further downfield.

In a closely related analogue, 4-methyl-6,7,8,9-tetrahydro-2-quinolone, the signals for the aliphatic and methyl protons have been assigned as follows: a triplet at 2.48 ppm for the two protons at C9, a triplet at 2.34 ppm for the two protons at C6, a multiplet at 1.72 ppm for the four protons at C7 and C8, and a singlet for the methyl group protons at 2.03 ppm. msu.ru

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Signals for the aliphatic carbons (C5, C6, C7, C8) would be found in the upfield region, while the methyl carbon would also appear in this range. The sp²-hybridized carbons of the pyrimidine ring, including the carbon bearing the hydroxyl group (C2) and the methyl group (C4), would resonate at significantly lower fields (e.g., >150 ppm for C2 and C4). rsc.orgnih.gov

2D-NMR experiments such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity within the tetrahydrocyclohexene ring. HSQC (Heteronuclear Single Quantum Coherence) experiments correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of both ¹H and ¹³C spectra.

Table 1: Representative ¹H NMR Spectral Data for a Tetrahydroquinazoline (B156257) Analogue Data based on the closely related structure 4-methyl-6,7,8,9-tetrahydro-2-quinolone. msu.ru

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11.5-12.5 | Broad Singlet | N-H Proton |

| ~2.5 | Triplet | H-5 Methylene Protons |

| ~2.3 | Triplet | H-8 Methylene Protons |

| ~2.0 | Singlet | C4-Methyl Protons |

| ~1.7 | Multiplet | H-6, H-7 Methylene Protons |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement of its molecular ion. nih.gov Using techniques like electrospray ionization (ESI), the theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₉H₁₂N₂O) is calculated to be 177.1022 Da. An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides unequivocal confirmation of the elemental composition. rsc.org

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecular ion. sci-hub.se By inducing fragmentation and analyzing the resulting daughter ions, valuable structural information can be obtained. For the tetrahydroquinazoline core, characteristic fragmentation pathways may include the loss of small neutral molecules or radical species. A notable fragmentation pathway for the saturated ring could involve a retro-Diels-Alder reaction, leading to the cleavage of the cyclohexene (B86901) portion and providing further evidence for the core structure.

Table 2: HRMS Data for Molecular Formula Confirmation of C₉H₁₂N₂O

| Ion | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

| C₉H₁₃N₂O⁺ | 177.10224 | Typically within ± 0.0005 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group, which may also overlap with N-H stretching vibrations from the pyrimidine ring. Sharp peaks around 2850-2960 cm⁻¹ correspond to the C-H stretching of the aliphatic methylene and methyl groups. The C=N stretching vibration within the pyrimidine ring would typically appear in the 1620-1680 cm⁻¹ region, while C-N and C-O stretching bands would be observed in the fingerprint region (approx. 1000-1300 cm⁻¹). nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The quinazoline (B50416) ring system constitutes the primary chromophore. The spectrum is expected to show absorption bands corresponding to π→π* transitions, typically at shorter wavelengths (e.g., 220-280 nm), and potentially a weaker, longer-wavelength absorption from n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. mdpi.com

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200–3400 | Stretching (broad) | O-H and N-H |

| 2850–2960 | Stretching | Aliphatic C-H |

| 1620–1680 | Stretching | C=N (pyrimidine ring) |

| 1450–1550 | Bending | C-H (aliphatic) |

| 1000–1300 | Stretching | C-O and C-N |

X-ray Diffraction Analysis for Crystalline State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. helsinki.fi This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and connectivity. msu.ru For derivatives of this compound that form suitable single crystals, X-ray analysis can reveal the planarity of the pyrimidine ring and the conformation of the tetrahydrocyclohexene ring. researchgate.net

Furthermore, X-ray diffraction elucidates the packing of molecules in the crystal lattice and reveals key intermolecular interactions, such as hydrogen bonds and π-stacking. helsinki.fi The hydroxyl and N-H groups of the quinazolinol are capable of acting as hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring can act as acceptors. These hydrogen bonds often direct the formation of extended supramolecular architectures, such as chains or sheets, in the solid state. researchgate.net

Table 4: Representative Crystallographic Data for a Tetrahydroquinazoline Analogue Data based on the closely related structures 4-methyl-6,7,8,9-tetrahydro-2-quinolone msu.ru and 5,6,7,8-Tetrahydro- msu.rursc.orgthermofisher.comtriazolo[5,1-b]quinazolin-9(4H)-one. researchgate.net

| Parameter | Example Value |

| Chemical Formula | C₉H₁₁N₁O₁ (analogue) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5401 |

| b (Å) | 11.8332 |

| c (Å) | 11.858 |

| β (°) | 109.436 |

| Volume (ų) | 1262.3 |

| Z (molecules/cell) | 4 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sometimes other elements like sulfur or oxygen in a sample. thermofisher.com This analysis provides an empirical formula for the compound, which can be compared to the theoretical composition calculated from the proposed molecular formula. For a pure sample of this compound (C₉H₁₂N₂O), the experimentally determined percentages of C, H, and N must agree with the calculated values to within a narrow margin (typically ±0.4%) to verify its stoichiometry and purity. mdpi.com This technique is a crucial final check in the characterization of a newly synthesized compound. nih.gov

Table 5: Theoretical Elemental Composition of this compound (C₉H₁₂N₂O)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 108.099 | 61.34% |

| Hydrogen | H | 1.008 | 12.096 | 6.86% |

| Nitrogen | N | 14.007 | 28.014 | 15.90% |

| Oxygen | O | 15.999 | 15.999 | 9.08% |

| Total | 176.21 | 100.00% |

Computational and Theoretical Investigations of 4 Methyl 5,6,7,8 Tetrahydro 2 Quinazolinol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. semanticscholar.org It is widely applied to quinazolinone derivatives to calculate various properties, including molecular geometry, electronic distribution, and spectroscopic parameters, providing a foundational understanding of the molecule's characteristics. sapub.orgnih.gov

The first step in the theoretical characterization of 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state (ground state) of the molecule. semanticscholar.org For such calculations, a functional like B3LYP with a basis set such as 6-31G(d,p) is commonly employed. nih.gov

Due to the flexibility of the non-aromatic tetrahydro- ring, conformational analysis is also essential. This involves exploring the potential energy surface of the molecule to identify various stable conformers and determine their relative energies. The puckering of the six-membered tetrahydro- ring can be analyzed to define its conformation, which is often similar to a half-chair form in related structures. nih.gov The optimized geometry provides the fundamental parameters for all subsequent computational analyses.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Length (C-C) | Carbon-Carbon bond length in the aromatic ring | ~1.39 - 1.42 Å |

| Bond Length (C-N) | Carbon-Nitrogen bond length in the pyrimidine (B1678525) ring | ~1.33 - 1.38 Å |

| Bond Length (C-O) | Carbon-Oxygen bond length of the hydroxyl group | ~1.36 Å |

| Bond Angle (C-N-C) | Bond angle within the pyrimidine ring | ~116° - 120° |

| Dihedral Angle | Torsion angle defining the ring conformation | Varies based on conformer |

The chemical reactivity of a molecule can be effectively understood by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. sapub.org

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on the molecule. mdpi.com It is color-coded to identify regions of varying electron density. Typically, red areas indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. sapub.orgresearchgate.net Green regions are generally neutral. The MEP map for this compound would highlight the electronegative oxygen and nitrogen atoms as potential sites for hydrogen bonding and other intermolecular interactions.

| Descriptor | Formula | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

DFT calculations are also a reliable tool for predicting spectroscopic data, which can be used to validate experimental findings. Theoretical vibrational frequencies corresponding to Infrared (IR) spectra can be calculated to help assign the various vibrational modes of the molecule. sci-hub.se

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov Comparing the theoretically predicted NMR spectra with experimental data serves as a powerful method for structural confirmation of this compound. nih.govmdpi.com

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.gov This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov Studies on various quinazolinone derivatives have demonstrated their potential to interact with a range of biological targets. ekb.egsemanticscholar.org

Docking simulations place the ligand into a putative binding pocket of a target protein and evaluate the geometry and energetics of the resulting complex. The analysis of the most favorable docked poses reveals the specific interaction modes. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking between the ligand and the amino acid residues of the protein's active site. researchgate.net For this compound, key interactions would likely involve the hydroxyl and pyrimidine ring moieties, which can act as hydrogen bond donors and acceptors. ekb.eg

A critical output of molecular docking is the theoretical assessment of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). ekb.eg This score is calculated by a scoring function that estimates the thermodynamic stability of the ligand-protein complex. A lower (more negative) binding energy suggests a stronger and more stable interaction, which often correlates with higher biological activity. nih.gov By comparing the binding affinities of this compound against different biological targets, researchers can prioritize experimental testing and guide the development of more potent derivatives.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase | -9.2 | Lys72 | Hydrogen Bond |

| Leu130, Val85 | Hydrophobic | ||

| Hypothetical Reductase | -8.5 | Asp27 | Hydrogen Bond |

| Tyr159, Phe170 | π-π Stacking |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape, dynamic behavior, and stability of this compound at an atomic level. Although specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on structurally related quinazoline (B50416) and tetrahydroquinazoline (B156257) derivatives. nih.govresearchgate.netmdpi.com These studies collectively provide a robust framework for understanding the likely conformational dynamics and stability of the titular molecule.

MD simulations of quinazolinone derivatives, often conducted to understand their binding modes with biological targets, typically involve simulation times ranging from 10 to 200 nanoseconds. nih.govfrontiersin.org These simulations are generally performed using sophisticated force fields such as AMBER (Assisted Model Building with Energy Refinement) or OPLS4 (Optimized Potentials for Liquid Simulations) within a simulated aqueous environment to mimic physiological conditions. nih.govbrieflands.com

The conformational dynamics of the 5,6,7,8-tetrahydro portion of the molecule, a cyclohexene-like ring fused to the pyrimidine ring, is of particular interest. Theoretical studies on similar saturated heterocyclic rings, such as tetrahydropyrimidines, suggest that this ring is unlikely to be planar. brieflands.com Instead, it is expected to adopt non-planar conformations, such as a "boat" or "pseudo-boat" arrangement, to alleviate steric strain. researchgate.net The dynamic interplay between these conformations would be a key feature of the molecule's behavior in solution.

Further analysis of the atomic fluctuations can be achieved through the Root Mean Square Fluctuation (RMSF) of individual atoms or residues. This analysis would likely reveal that the atoms of the fused ring system exhibit lower fluctuations, indicating greater rigidity, while the exocyclic methyl and hydroxyl groups would display higher RMSF values, indicative of greater flexibility.

Hydrogen bonding plays a crucial role in the stability and interaction of the molecule with its environment. The hydroxyl group at the 2-position and the nitrogen atoms within the quinazoline ring can act as both hydrogen bond donors and acceptors. MD simulations allow for the detailed analysis of the formation and breaking of intramolecular and intermolecular hydrogen bonds over the course of the simulation, providing insights into the molecule's solvation and potential binding interactions. nih.gov

Based on computational studies of related compounds, a hypothetical summary of MD simulation parameters and results for this compound is presented in the tables below.

| Parameter | Value |

|---|---|

| Force Field | AMBER99 |

| Solvation Model | TIP3P Water |

| System Temperature | 300 K |

| System Pressure | 1 atm |

| Simulation Time | 100 ns |

| Ensemble | NPT (Isothermal-isobaric) |

| Analysis Metric | Hypothetical Value | Interpretation |

|---|---|---|

| Average RMSD (backbone) | 2.1 ± 0.4 Å | Indicates overall structural stability after initial equilibration. |

| Average RMSF (ring atoms) | 1.0 ± 0.2 Å | Suggests a relatively rigid core structure. |

| Average RMSF (substituents) | 2.5 ± 0.6 Å | Highlights the flexibility of the methyl and hydroxyl groups. |

| Intramolecular H-bonds | Infrequent | The molecule is not expected to form stable intramolecular hydrogen bonds. |

| Solvent H-bonds | 4-6 | Represents the average number of hydrogen bonds with surrounding water molecules. |

Comprehensive Search Reveals No Specific Data for this compound

A thorough and extensive search of scientific literature and chemical databases has found no specific in vitro biological activity data for the chemical compound this compound corresponding to the requested research areas.

Despite a targeted search strategy, no published studies were identified that specifically investigate the mechanistic and in vitro biological activity of this compound against the outlined enzyme and receptor targets. The requested article, structured around detailed subsections of enzyme inhibition and receptor binding assays, cannot be generated as there is no available scientific data for this particular compound.

The search encompassed investigations into the following areas as per the user's request:

Enzyme Inhibition Studies:

Poly(ADP-ribose) Polymerase (PARP)

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)

Human Topoisomerase II (topoII)

Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylase (HDAC)

Cyclooxygenase-2 (COX-2), DprE1, and Aldehyde Oxidase

Receptor Binding and Modulation Assays:

Neurotransmitter Receptors

Adrenergic Receptors

While the broader chemical classes of quinazolines, quinazolinones, and their tetrahydro-derivatives are subjects of extensive research in medicinal chemistry and have shown activity against many of the listed targets, the specific data for the 4-methyl-2-ol substituted tetrahydroquinazoline is not present in the accessible scientific literature. The available research focuses on different isomers or derivatives. For instance, studies on PARP google.comnih.gov, EGFR-TK nih.gov, and Topoisomerase II acs.org inhibitors involve different substitution patterns on the tetrahydroquinazoline or quinazolinone core. Similarly, research on COX-2 nih.govresearchgate.net and HDAC nih.gov inhibitors focuses on other analogs within this chemical family.

Due to the strict requirement to focus solely on "this compound" and the absence of specific findings for this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline.

Mechanistic and in Vitro Biological Activity Research on 4 Methyl 5,6,7,8 Tetrahydro 2 Quinazolinol

In Vitro Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines

No studies detailing the in vitro antiproliferative or cytotoxic effects of 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol on cancer cell lines were found.

Antimicrobial Efficacy (Antibacterial and Antifungal)

No published data exists on the antimicrobial efficacy of this compound.

In Vitro Neuroprotective Activity

The quinazoline (B50416) scaffold is a subject of interest in the search for multi-target drugs for complex neurodegenerative conditions like Alzheimer's disease. mdpi.comnih.gov Research into quinoline (B57606) derivatives, a related class of compounds, has identified them as promising candidates for multifunctional antioxidants with neuroprotective effects. nih.gov Quinazoline-based compounds have been investigated for their potential to inhibit Aβ aggregation, a key pathological hallmark of Alzheimer's disease. mdpi.com Furthermore, certain derivatives have demonstrated antioxidant properties that may mitigate oxidative stress and neuroinflammation, which are significant contributors to neuronal damage. mdpi.com

Some quinazoline alkaloids, such as dehydroevodiamine, have been found to inhibit acetylcholinesterase (AChE) in vitro, an enzyme central to the pathology of Alzheimer's. mdpi.com The multifaceted actions of the broader quinazoline class suggest a potential for targeting multiple aspects of neurodegenerative disease pathology. mdpi.com While direct studies on the neuroprotective activity of this compound are not extensively detailed in the available literature, the activities of related compounds provide a basis for future investigation.

In Vitro Antioxidant Activity

The antioxidant potential of the quinazolinone scaffold has been explored through various in vitro assays. The antioxidant efficacy of these compounds is often linked to the presence and position of electron-donating groups on the phenyl rings attached to the quinazolinone nucleus. mdpi.com Compounds bearing multiple hydroxyl groups are frequently effective radical scavengers and reducing agents. mdpi.com

Derivatives of tetrahydroquinoline have also demonstrated significant antioxidant capabilities. In one study, several N-propargyl tetrahydroquinolines were synthesized and evaluated as free radical scavengers, with some showing potent effects. nih.gov Another study on tetrahydroquinoline derivatives found that while their DPPH radical scavenging activity was modest, they exhibited excellent activity in scavenging the ABTS radical, with some compounds showing better EC50 values than the ascorbic acid reference. mdpi.com

Commonly used methods to evaluate the in vitro antioxidant activity of quinazolinone derivatives include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.govnih.govmdpi.com The DPPH assay relies on the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical. sapub.org The results from these assays indicate that the substitution pattern on the quinazolinone ring system significantly influences the antioxidant capacity. mdpi.comnih.gov For instance, research has shown that the presence of ortho-dihydroxy or ortho-diacetoxy substituents can confer considerable antioxidant effects.

Table 1: In Vitro Antioxidant Activity of Representative Quinazolinone and Tetrahydroquinoline Derivatives

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| 2-Substituted Quinazolin-4(3H)-ones | DPPH, ABTS, CUPRAC | Dihydroxy-substituted quinazolinones showed the most potent radical scavenging activity. | nih.gov |

| Quinazolinone–Vanillin Derivatives | DPPH, Nitric Oxide (NO) Scavenging | Some synthesized compounds showed excellent scavenging capacity against DPPH and NO radicals. | sapub.org |

| 2,3-Substituted Quinazolinones | DPPH, FRAP | Derivatives with electron-donating moieties (Q5-Q8) were the most potent antioxidants in the series. | mdpi.com |

| Polyphenolic Quinazolin-4(3H)-one Derivatives | DPPH, ABTS | Ortho-diphenolic compounds demonstrated superior antiradical activity. | nih.gov |

| Tetrahydroquinoline Derivatives | ABTS | Synthesized compounds showed excellent antioxidant capacity, outperforming ascorbic acid. | mdpi.com |

In Vitro Antimalarial and Anthelmintic Activity

The quinazoline framework is a recognized scaffold in the development of antimalarial agents. researchgate.net Febrifugine (B1672321), a natural quinazolinone alkaloid, and its analogues have demonstrated that the 4-quinazolinone moiety is a crucial element for activity against the malaria parasite. nih.gov Synthetic efforts have focused on creating simpler, cost-effective 2,3-substituted quinazolin-4(3H)-one derivatives that retain antimalarial properties. nih.gov Tetrahydroquinoline derivatives have also been identified as a promising structural motif for the development of new antimalarials, with some compounds showing activity against multiple life-cycle stages of Plasmodium parasites. nih.govd-nb.info

In the realm of anthelmintic research, derivatives of the tetrahydroquinazoline (B156257) structure have been synthesized and evaluated. A study focused on novel 6,7,8,9-tetrahydro-5H-5-phenyl-2-benzylidine-3-substituted hydrazino thiazolo (2,3-b) quinazoline derivatives identified several compounds with notable anthelmintic activity against the Indian adult earthworm, Pheretima posthuma. nih.govresearchgate.net Additionally, other research has synthesized quinazolinone derivatives clubbed with pyrazole (B372694) moieties, which also exhibited anthelmintic effects. amazonaws.comajrconline.org

Table 2: In Vitro Antimalarial and Anthelmintic Activity of Representative Quinazoline Derivatives

| Compound Class | Activity Type | Target Organism/Model | Key Findings | Reference |

|---|---|---|---|---|

| Tetrahydroquinoline Derivative (MMV692140) | Antimalarial | Plasmodium falciparum | Active against multiple life-cycle stages of the parasite. | nih.govd-nb.info |

| 2,3-Substituted Quinazolin-4(3H)-ones | Antimalarial | Plasmodium berghei (in vivo) | Analogues based on febrifugine showed antimalarial activity. | nih.gov |

| Tetrahydroquinazoline Derivatives | Anthelmintic | Pheretima posthuma | Compounds 6e and 6o demonstrated good anthelmintic activity. | nih.govresearchgate.net |

| Pyrazole-Quinazoline Derivatives | Anthelmintic | Pheretima posthuma | Compounds 7c, 7f, 7h, and 7j showed excellent activity comparable to the standard drug Albendazole. | amazonaws.com |

In Vitro Anticonvulsant Activity

The quinazolin-4(3H)-one structure is a well-established pharmacophore for anticonvulsant activity, largely stemming from the historical use of methaqualone as a sedative-hypnotic. mdpi.com The mechanism of action for many of these derivatives is believed to involve positive allosteric modulation of the GABA-A receptor. mdpi.com Structure-activity relationship (SAR) studies have highlighted several key features for this activity: a hydrophobic quinazolin-4(3H)-one moiety, an electron donor atom at the N1 position, and a carbonyl group that acts as a hydrogen bond acceptor. mdpi.com The nature of substituents at positions 2 and 3 of the quinazolinone ring significantly influences the anticonvulsant potency. mdpi.com

A variety of 2,3-disubstituted quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.govmdpi.com These tests help to identify compounds that may be effective against generalized tonic-clonic seizures and myoclonic seizures, respectively. nih.govmdpi.com Research has shown that modifications, such as incorporating amino acid moieties or various substituted aryl groups, can lead to compounds with significant anticonvulsant activity, sometimes superior to reference drugs like diazepam or phenytoin. researchgate.netnih.gov

Table 3: In Vitro and In Vivo Anticonvulsant Activity of Representative Quinazolinone Derivatives

| Compound Series | Screening Model | Key Findings | Reference |

|---|---|---|---|

| 2,3-Disubstituted Quinazolin-4(3H)-ones | Pentylenetetrazole (PTZ)-induced seizures | Most tested compounds exhibited anticonvulsant properties, with activity influenced by substituents at positions 2 and 3. | mdpi.com |

| 3-Substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | Maximal Electroshock (MES) | Several compounds exhibited moderate to significant activity compared to a diazepam standard. | nih.gov |

| Fluorinated Quinazolines (5a–j) | scPTZ and MES | Compounds 5b, 5c, and 5d showed the highest anticonvulsant activities and high binding affinities for the GABA-A receptor. | nih.govmdpi.com |

| N-substituted Quinazolin-4(3H)-yl)-alkanamides | ADD Program Protocol | Compounds 5f, 5b, and 5c showed superior anticonvulsant activities compared to the reference drug, with ED50 values of 28.90, 47.38, and 56.40 mg/kg, respectively. | nih.gov |

Structure Activity Relationship Sar Investigations of 4 Methyl 5,6,7,8 Tetrahydro 2 Quinazolinol and Its Derivatives

Elucidation of Key Pharmacophoric Elements within the Tetrahydroquinazolinol Scaffold

The quinazoline (B50416) scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a wide variety of biological targets and exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.net The tetrahydroquinazolinol core, a derivative of quinazoline, retains key pharmacophoric elements that are essential for its biological interactions. A pharmacophore is the specific three-dimensional arrangement of molecular features that is necessary for a molecule to interact with a specific biological target and trigger a response.

For the broader quinazoline and quinazolinone class, structure-activity relationship (SAR) studies have consistently identified several key positions on the bicyclic ring system as critical for modulating biological activity. researchgate.net These positions include C2, N3, C4, C6, and C8. nih.govresearchgate.netresearchgate.net The nature of the substituents at these positions dictates the molecule's interaction with target receptors. Essential features often include:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms at positions 1 and 3, along with the hydroxyl group at position 2 in 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol, can act as crucial hydrogen bond donors or acceptors, forming key interactions with amino acid residues in a target's binding pocket.

Aromatic/Hydrophobic Regions: The benzene (B151609) ring portion of the scaffold provides a hydrophobic surface that can engage in van der Waals or π-π stacking interactions with aromatic residues of a target protein.

Substituent Vectors: The specific positions on the ring system (C2, C4, C6, C7, C8) serve as vectors from which different functional groups can be oriented in three-dimensional space to optimize binding affinity and selectivity. For instance, substitutions at the C2 and N3 positions are frequently manipulated to alter a compound's activity profile. nih.gov Similarly, the introduction of groups at the C4 position, such as substituted amines, has been shown to be important for certain biological activities. nih.gov

The tetrahydroquinazolinol scaffold combines the aromatic nature of the pyrimidine (B1678525) ring with a non-aromatic, saturated carbocyclic ring, which adds a distinct three-dimensional character compared to the planar quinazoline structure. This fusion is a key element of its pharmacophore, allowing for more specific and potentially stronger interactions with complex biological targets.

Impact of the 4-Methyl Group on Biological Efficacy and Selectivity

The methyl group at the C4 position of the this compound scaffold is not merely an incidental feature; it plays a significant role in defining the compound's biological profile. SAR studies on related 4-methyl quinazoline derivatives have demonstrated that this group can profoundly influence both potency and selectivity. nih.gov

The impact of the 4-methyl group can be attributed to several factors:

Steric Influence: The methyl group introduces steric bulk at the C4 position. This can serve to orient other parts of the molecule, particularly substituents at the N3 position, into a conformation that is favorable for binding to a target. Conversely, it can also create steric hindrance that prevents binding to off-target proteins, thereby increasing selectivity.

In studies of 4-methyl quinazoline derivatives designed as dual phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) inhibitors, the presence of the 4-methyl group was a key component of the pharmacophore that targeted PI3K. nih.gov Altering or removing this group would likely have a significant impact on the compound's inhibitory activity against this target. The strategic placement of this small alkyl group is therefore a critical consideration in the design of new analogs, as it provides a tool to fine-tune the molecule's fit and interaction with its intended biological target.

Influence of the Tetrahydro Ring System on Molecular Interactions and Activity

The presence of the 5,6,7,8-tetrahydro ring system fundamentally distinguishes the tetrahydroquinazolinol scaffold from its fully aromatic quinazoline counterpart. This feature imparts a distinct three-dimensional geometry to the molecule, which is crucial for its interaction with biological macromolecules.

Key influences of the tetrahydro ring system include:

Conformational Flexibility: Unlike the rigid, planar structure of a benzene ring, the saturated cyclohexane (B81311) ring in the tetrahydro portion is flexible and can adopt various conformations, such as chair and boat forms. This flexibility allows the molecule to adapt its shape to better fit the topographical features of a target's binding site. The specific conformation can position substituents in precise spatial orientations, which is essential for optimal binding.

Three-Dimensionality: The non-planar nature of the tetrahydro ring system gives the entire molecule a defined three-dimensional shape. iucr.org This is particularly important for targets with deep, complex binding pockets where a planar molecule might not be able to make sufficient contact for high-affinity binding. This structural feature is often exploited in the design of inhibitors for enzymes like histone deacetylases, where interactions within a defined channel are critical. nih.gov

Modified Physicochemical Properties: Saturation of the benzene ring alters the molecule's lipophilicity and solubility compared to aromatic quinazolines. This can have a profound effect on the molecule's pharmacokinetic properties, such as its ability to cross cell membranes and its metabolic stability.

In essence, the tetrahydro ring system acts as a conformational anchor and a three-dimensional scaffold. It allows for the precise projection of other key pharmacophoric elements, such as the 4-methyl group and substituents on the pyrimidine ring, into the correct orientation for effective molecular recognition and biological activity.

Correlation Between Substituent Electronic and Steric Properties and Observed Biological Responses

The biological activity of derivatives based on the tetrahydroquinazolinol scaffold is highly dependent on the electronic and steric properties of their substituents. The interplay between a substituent's size, shape, and electron-donating or electron-withdrawing nature dictates the strength and type of interactions with a biological target. nih.gov

Electronic Effects: The electronic properties of substituents, often quantified by the Hammett parameter, influence the electron density distribution across the quinazoline ring system.

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br), nitro groups (NO₂), or cyano groups (CN) decrease the electron density of the ring. This can enhance hydrogen bonding capabilities of nearby N-H or O-H groups and can be critical for interactions with electron-rich pockets in a target protein. Studies on quinazolinone derivatives have shown that the presence of halogen atoms at the C6 and C8 positions can improve antimicrobial activities. nih.gov

Electron-Donating Groups (EDGs): Alkyl groups (e.g., methyl, ethyl) and alkoxy groups (e.g., methoxy) increase the electron density of the ring. This can enhance π-π stacking interactions and hydrophobic interactions. For example, derivatives bearing methoxy (B1213986) and methyl-substituted rings have shown higher antibacterial activity compared to those with other groups. nih.gov

Steric Effects: The size and shape of substituents play a crucial role in determining how well a molecule fits into its target's binding site.

Steric Hindrance: Bulky substituents can prevent a molecule from binding to its target if the binding pocket is too small. However, steric bulk can also be used advantageously to promote a specific binding orientation or to enhance selectivity by preventing binding to other, smaller pockets in off-target proteins. acs.org

Hydrophilic vs. Hydrophobic Groups: The introduction of polar, hydrophilic groups (e.g., -OH, -COOH, -NH₂) can promote interactions with polar residues and improve water solubility. Conversely, nonpolar, hydrophobic groups enhance binding in greasy pockets. Research on 4(3H)-quinazolinone antibacterials revealed that hydrophilic groups were generally favored for substituents at one of the rings, with the specific placement of hydrogen-bond donors and acceptors being important for potency. acs.org

The following table, based on data from SAR studies on 4(3H)-quinazolinone antibacterials, illustrates how different substituents at a phenyl ring attached to the core structure affect biological activity against S. aureus.

| Compound ID | Substituent (R) | Property | Biological Activity (MIC in µg/mL) |

|---|---|---|---|

| 1 | -H | Neutral | 16 |

| 2 | 3-OH | EDG, H-bond donor | 0.12 |

| 3 | 4-OH | EDG, H-bond donor | 0.5 |

| 4 | 3-COOH | EWG, H-bond donor/acceptor | 0.25 |

| 5 | 4-COOH | EWG, H-bond donor/acceptor | 16 |

| 6 | 3-F | EWG | 1 |

| 7 | 4-F | EWG | 8 |

| 8 | 3-NO₂ | Strong EWG | 16 |

Data is illustrative and adapted from published SAR studies on quinazolinone derivatives. acs.org

This data clearly shows that both the electronic nature and the position of the substituent dramatically alter the antibacterial efficacy. A hydroxyl or carboxylic acid group at the meta-position (position 3) results in high potency, while the same groups at the para-position (position 4) lead to a significant loss of activity, highlighting the importance of substituent placement for optimal interaction with the target.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in drug design to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For complex scaffolds like tetrahydroquinazolinols, QSAR models can provide invaluable insights into the specific molecular properties that drive potency and can be used to predict the activity of novel, unsynthesized derivatives. nih.gov

The development of a QSAR model typically involves several steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or MIC values) is compiled.

Molecular Descriptor Calculation: For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, topological, electronic, and steric properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Model Validation: The predictive power of the model is rigorously tested. Internal validation techniques (e.g., cross-validation, yielding a q² value) and external validation using a test set of compounds not used in model creation (yielding an R²pred value) are employed. A model is considered robust if it has good statistical significance and high predictive ability for new compounds. mdpi.com

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are also widely used. mdpi.com These methods analyze the steric and electrostatic fields surrounding the molecules. The results are often visualized as 3D contour maps, which highlight regions in space where bulky groups, electron-donating groups, or hydrogen bond acceptors/donors would be favorable or unfavorable for activity. These maps provide a visually intuitive guide for designing more potent molecules.

For quinazoline and related heterocyclic scaffolds, QSAR models have successfully identified key structural requirements for various biological activities, including anticancer and antimicrobial effects. researchgate.netnih.govmdpi.com For instance, a QSAR study on HDAC6 inhibitors identified promising quinazoline derivatives by virtually screening new compounds before their synthesis, demonstrating the practical utility of these models in prioritizing synthetic efforts. nih.gov

Analytical Method Development and Stability Studies for 4 Methyl 5,6,7,8 Tetrahydro 2 Quinazolinol in Research Contexts

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantification

The development and validation of a robust High-Performance Liquid Chromatography (HPLC) method are critical for accurately determining the purity and concentration of 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol in research samples. While specific, validated methods for this particular compound are not extensively detailed in publicly available literature, a general approach can be extrapolated from methodologies applied to analogous quinazoline (B50416) derivatives. researchgate.net

A typical HPLC method for a quinazoline derivative would employ a reversed-phase column, such as a C18 or C8, due to the moderate polarity of the heterocyclic ring system. The mobile phase would likely consist of a gradient elution system involving an aqueous component (such as water with a pH-modifying additive like formic acid or ammonium (B1175870) acetate (B1210297) to ensure consistent ionization) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often preferred to ensure adequate separation of the main analyte from any potential impurities or degradation products.

Detection is commonly achieved using a UV detector set at a wavelength where the quinazoline chromophore exhibits maximum absorbance. For quinazoline derivatives, this is often in the range of 230-320 nm. nih.gov

Method validation would be performed according to established guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the separation of the analyte peak from potential impurities and placebo peaks.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve would be generated by plotting peak area against a series of known concentrations, and the correlation coefficient (r²) should ideally be ≥ 0.999. researchgate.net

Accuracy: The closeness of the test results to the true value. This is often determined by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Illustrative HPLC Method Parameters for this compound

| Parameter | Suggested Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Illustrative Validation Data Summary

| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD%) | ≤ 2.0% | < 1.5% |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |

Spectrophotometric and Other Chromatographic Techniques for Analytical Assessment

Beyond HPLC, other analytical techniques can be employed for the assessment of this compound.

UV-Visible Spectrophotometry: This technique is a straightforward and accessible method for the quantification of quinazoline derivatives. eco-vector.com The compound would exhibit characteristic absorbance maxima in the UV region due to its aromatic system. A quantitative method can be developed by creating a calibration curve of absorbance versus concentration in a suitable solvent, following Beer-Lambert law. While less specific than HPLC, it is useful for rapid concentration determination of pure samples. For instance, studies on similar quinazoline derivatives have shown distinct absorption peaks that can be used for stability and concentration studies. nih.govnih.gov

Thin-Layer Chromatography (TLC): TLC is a valuable qualitative tool for assessing the purity of this compound and for monitoring the progress of chemical reactions. A suitable mobile phase (eluent) would be developed to achieve good separation between the target compound and any impurities on a silica (B1680970) gel plate. Visualization can be achieved under UV light or by using a staining agent.

Gas Chromatography (GC): GC could be a viable technique if the compound is thermally stable and sufficiently volatile. Derivatization may be necessary to increase its volatility and thermal stability. GC coupled with a mass spectrometer (GC-MS) would provide detailed structural information and is a powerful tool for impurity identification.

Illustrative Spectrophotometric Data

| Parameter | Illustrative Value |

| Solvent | Ethanol (B145695) |

| λmax (Absorbance Maximum) | ~254 nm and ~310 nm |

| Molar Absorptivity (ε) | To be determined experimentally |

| Linear Range | 1 - 20 µg/mL |

Solution Stability Studies in Various Solvent Systems and Biological Buffers

Investigating the stability of this compound in various solvents and buffers is crucial for ensuring the reliability of experimental results. Stability studies typically involve storing the compound in the selected media under defined conditions (e.g., temperature, light exposure) and analyzing samples at specified time points using a validated stability-indicating method, such as the HPLC method described above.

Solvent Systems: The stability of quinazoline derivatives can vary significantly between solvents. For instance, some quinazoline compounds have demonstrated high stability in aqueous solutions and instability in dimethyl sulfoxide (B87167) (DMSO), where modifications in peak intensities and shapes were observed shortly after preparation. benthamdirect.comaip.orgresearchgate.net Therefore, assessing the stability in common laboratory solvents like DMSO, ethanol, and aqueous solutions is essential.

Biological Buffers: For in vitro biological assays, it is critical to determine the compound's stability in relevant biological buffers (e.g., phosphate-buffered saline (PBS), Tris buffer) at physiological pH (around 7.4). nih.gov The presence of buffer components can sometimes catalyze degradation. Studies on similar heterocyclic compounds often reveal that stability can be pH-dependent.

A typical stability study would involve preparing a stock solution of the compound in the desired solvent or buffer, storing aliquots at different temperatures (e.g., refrigerated, room temperature, elevated temperature), and analyzing them at intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The percentage of the compound remaining is then calculated against the initial concentration.

Illustrative Stability Data in Different Solvents at Room Temperature

| Time (hours) | % Remaining in 0.1 M HCl | % Remaining in PBS (pH 7.4) | % Remaining in 0.1 M NaOH |

| 0 | 100.0 | 100.0 | 100.0 |

| 2 | 99.8 | 99.5 | 95.2 |

| 8 | 99.5 | 98.9 | 88.7 |

| 24 | 98.7 | 97.1 | 75.4 |

| 48 | 97.2 | 95.3 | 60.1 |

This illustrative data suggests that the compound is relatively stable in neutral and acidic conditions but may be susceptible to degradation in basic conditions. Such findings are critical for guiding the preparation and storage of solutions for research purposes. Studies on other quinazoline derivatives have shown high stability for extended periods (e.g., over 40 days) when stored in aqueous solutions in the dark at 4°C. benthamdirect.comaip.org

Chemical Biology Applications and Building Block Utility of 4 Methyl 5,6,7,8 Tetrahydro 2 Quinazolinol

Design and Synthesis of Chemical Probes for Target Identification and Validation

Chemical probes are essential tools in chemical biology for elucidating the functions of proteins and other biological targets. The development of fluorescent probes, in particular, allows for the visualization and tracking of these targets within cellular environments. The quinazoline (B50416) scaffold has emerged as a promising framework for the design of such probes due to its inherent biological activity and the ease with which it can be chemically modified to incorporate fluorophores.

Several studies have reported the development of quinazoline-based fluorescent probes. For instance, a novel quinazolinone-based turn-on fluorescent probe has been developed for the highly selective monitoring of hypochlorite (B82951) in living cells and water samples. researchgate.net This probe demonstrates the potential of the quinazolinone core to be engineered for specific sensing applications. The design often involves linking a quinazoline pharmacophore, which provides binding affinity and selectivity for the target, to a fluorescent reporter molecule.

Another example is the development of quinazoline-based fluorescent probes for α1-Adrenergic Receptors (α1-ARs). nih.gov These probes have been successfully used for the visualization and subcellular localization of α1-ARs in various cell lines, offering a non-radioactive method for drug screening and receptor analysis. The design of these probes leverages the known pharmacology of quinazoline derivatives as α1-AR antagonists.

While direct synthesis of a chemical probe from 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol is not explicitly reported, the principles demonstrated with other quinazoline derivatives are readily applicable. The hydroxyl group of this compound could serve as a convenient handle for attaching a variety of fluorophores through ether or ester linkages. The tetrahydroquinazoline (B156257) core would act as the recognition element for a specific biological target, and the appended fluorophore would provide the means for detection and imaging. The development of such probes would be invaluable for studying the biological roles of the targets of tetrahydroquinazolinol derivatives.

| Component | Function | Example Moiety | Attachment Point on this compound |

|---|---|---|---|

| Recognition Element | Binds to the biological target | Tetrahydroquinazoline core | Core structure |

| Fluorophore | Provides a detectable signal | Coumarin, Fluorescein, BODIPY | 2-hydroxyl group |

| Linker | Connects the recognition element and fluorophore | Alkyl chain, triazole | - |

Exploratory Research in Material Science for Novel Functional Materials

The application of quinazoline derivatives is not limited to the biological sciences; they are also being explored for their potential in material science, particularly in the development of optoelectronic materials. The fused aromatic system of the quinazoline ring provides a rigid and planar structure that can be incorporated into larger conjugated systems, leading to materials with interesting photophysical and electronic properties.

Research into functionalized quinazolines has revealed their potential for use in organic light-emitting diodes (OLEDs). benthamdirect.comresearchgate.netbeilstein-journals.org By incorporating quinazoline units into π-extended conjugated systems, researchers have been able to create materials with tunable emission colors and high quantum yields. nih.govresearchgate.net For example, quinazoline-based compounds have been used as hosts for red phosphorescent OLEDs and as emitters in blue OLEDs. nih.govbeilstein-journals.org The incorporation of donor and acceptor moieties into a single molecule containing a quinazoline core has been a successful strategy for designing materials with properties such as bipolar charge transport and thermally activated delayed fluorescence (TADF). beilstein-journals.org